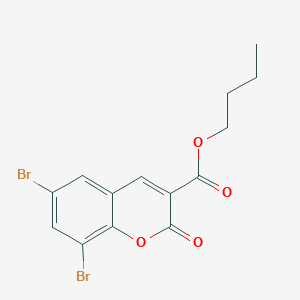

butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

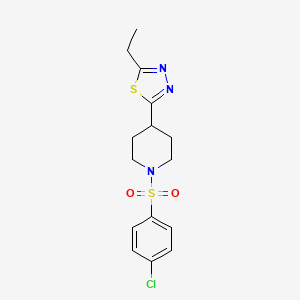

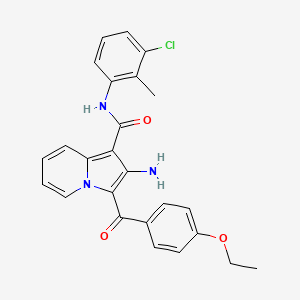

Butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is a compound that can be categorized within the family of chromenes, which are heterocyclic compounds containing a benzopyran nucleus. Chromenes and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of chromene derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of 4H-chromene-2-carboxylic acid derivatives can be achieved through the condensation of various esters with phenols in the presence of catalysts such as AuCl3/3AgOTf, followed by cyclodehydration and hydrolysis, as demonstrated in the synthesis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid . Although the specific synthesis of butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving halogenation steps to introduce bromine atoms at the 6 and 8 positions of the chromene nucleus.

Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by the presence of a fused benzene and pyran ring. X-ray crystallography is a common technique used to determine the precise molecular structure of such compounds, as seen in the structural analysis of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid . The crystal structure analysis often reveals the presence of intramolecular and intermolecular interactions, such as hydrogen bonding and π-stacking, which can significantly influence the stability and reactivity of the compound.

Chemical Reactions Analysis

Chromene derivatives can undergo a variety of chemical reactions, including Michael-Wittig condensations, as shown in the synthesis of highly functionalized 2-cyclohexenonedicarboxylates from substituted 2H-pyran-5-carboxylates . These reactions can lead to the formation of multiple diastereomers, highlighting the complexity of the chemistry of chromene compounds. The presence of bromine atoms in butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate suggests potential for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substituents. For example, the introduction of tert-butyl and phenyl groups can affect the compound's crystallinity and thermal properties . The presence of bromine atoms in butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate would likely increase its molecular weight and could impact its reactivity due to the relatively high atomic mass and electron density of bromine.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis of 4H-chromene-2-carboxylic acid ester derivatives, including compounds structurally similar to butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, is significant for studying the antitumor antibiotic tetrahydroisoquinoline natural products. These derivatives are synthesized via condensation and cyclodehydration processes, and their structure is confirmed through spectroscopy and X-ray crystallographic analysis. This area is crucial for understanding the structural-activity relationship in medicinal chemistry (Li, Wang, Wang, Luo, & Wu, 2013).

Biological Evaluation

Some studies focus on the synthesis of innovative coumarin derivatives containing a thiazolidin-4-one ring for biological properties estimation. Derivatives of 2-oxo-2H-chromene-3-carboxylate, a similar compound to butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, are synthesized and then evaluated for their antibacterial activity. This research is important for the development of new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Chemical Interactions and Properties

Research on the crystal structures, Hirshfeld surface analysis, and computational study of 2-oxo-2H-chromene-3-carboxylates offers insight into the chemical interactions and properties of these compounds. The findings are important for understanding the molecular conformations and stability of compounds like butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (Gomes, Low, van Mourik, da Silveira Pinto, de Souza, & Wardell, 2019).

Application in Synthesis Methods

Studies on the synthesis of 2H-chromene derivatives showcase methods to create compounds with potential biological activity. These methodologies are significant for the synthesis of compounds like butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate and their potential use in pharmacology and material science (El Azab, Youssef, & Amin, 2014).

Photophysical Properties

The study of photophysical properties in certain chromene derivatives can lead to applications in fluorescence probes and biological imaging. This research is relevant for developing new materials and imaging techniques that could utilize compounds like butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate (Fu, Wang, Chen, Wu, Li, Shen, & Qin, 2015).

Propriétés

IUPAC Name |

butyl 6,8-dibromo-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Br2O4/c1-2-3-4-19-13(17)10-6-8-5-9(15)7-11(16)12(8)20-14(10)18/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDRHKPXILZRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Br2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

butyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2507724.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2507726.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2507734.png)

![Tert-butyl 4-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2507741.png)

![(E)-4-(Dimethylamino)-N-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-enamide](/img/structure/B2507745.png)

![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one](/img/structure/B2507746.png)